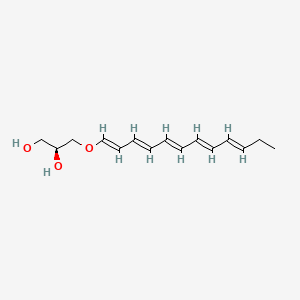
Fecapentaene-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fecapentaene-12 is a natural product found in Homo sapiens with data available.
Aplicaciones Científicas De Investigación
Genotoxic Effects in Human Cells
Fecapentaene-12 (Fec-12), a compound found in human feces, has been studied for its genotoxic effects on human cells. It causes DNA single-strand breaks, sister chromatid exchanges, and mutations in cultured human fibroblasts, indicating its potency as a genotoxic agent (Plummer et al., 1986).
Mutagenicity in Bacterial and Mammalian Cells
Fec-12 demonstrates significant mutagenic activity in various bacterial and mammalian cell assay systems. It induces mutagenesis in Salmonella typhimurium and causes dose-dependent increases in unscheduled DNA synthesis in rat hepatocytes and human fibroblasts. This evidence suggests its potential genotoxicity across different cell types (Curren et al., 1987).
Impact on Mammalian Colon Epithelial DNA
Studies in rats indicate that Fec-12 induces damage to nucleic acids in mammalian colon epithelial cells. This could suggest a role in the neoplastic transformation of the colon, highlighting its significance in colon carcinogenesis (Hinzman et al., 1987).
Kinetics of Interactions with DNA
The interactions between Fec-12 and DNA involve three different mechanisms, as indicated by the observed first-order rates at various pH levels. This complex interaction underscores the intricate nature of Fec-12’s activity at the molecular level (Kassaee & Bekhradnia, 2003).
Oxidative DNA Damage Mechanism
Fec-12 causes direct oxidative DNA damage through the production of reactive oxygen species, including O2*-, H2O2, and HO*. This study provides insights into the chemical mechanisms of Fec-12-induced DNA damage (Szekely & Gates, 2006).
Mutagenic Properties and Mechanism of Action
Fecapentaenes, including Fec-12, are directly acting mutagens. Studies on model compounds suggest that a reactive carbocation formed by electrophilic species addition might be responsible for their mutagenic action (Gupta et al., 1984).
Genotoxicity Assessment
Comparative genotoxicity assessment of fecapentaenes, including Fec-12, indicates their significant genotoxic potential. Their activity was quantitatively measured using the SOS Chromotest, providing a basis for understanding their biological activity (Nair et al., 1991).
Carcinogenicity Tests in Animals
Animal studies testing the carcinogenicity of Fec-12 yielded mixed results. While it induced neoplasms in mice, no evidence of neoplasia was found in rats exposed to Fec-12, suggesting variability in its carcinogenic potential across different species (Weisburger et al., 1990).
Fecal Mutagen Concentration Analysis
Research on stabilizing Fec-12 in human feces for analysis purposes highlights the challenges in studying this compound. The development of reliable analytical methods is crucial for understanding its role in human health, particularly in relation to colon cancer (Kleinjans et al., 1989).
Biological Precursor Identification
The identification of plasmalopentaene-12 as the biological precursor to Fec-12 provides insights into the genesis of this mutagen in the human gastrointestinal tract. This discovery is pivotal in understanding the formation and impact of fecapentaenes in humans (Kingston et al., 1989).
Propiedades
Número CAS |
91423-46-0 |
|---|---|
Nombre del producto |
Fecapentaene-12 |
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(2S)-3-[(1E,3E,5E,7E,9E)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3+,6-5+,8-7+,10-9+,12-11+/t15-/m0/s1 |
Clave InChI |
CQBOBCAMYWRTNO-CFEYUBAXSA-N |
SMILES isomérico |
CC/C=C/C=C/C=C/C=C/C=C/OC[C@H](CO)O |
SMILES |
CCC=CC=CC=CC=CC=COCC(CO)O |
SMILES canónico |
CCC=CC=CC=CC=CC=COCC(CO)O |
Sinónimos |
1-(1-glycero)dodeca-1,3,5,7,9-pentaene fecapentaene-12 GDPE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



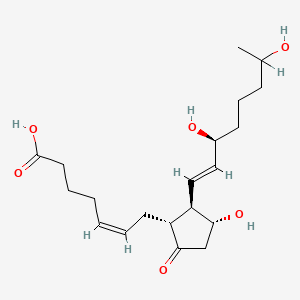
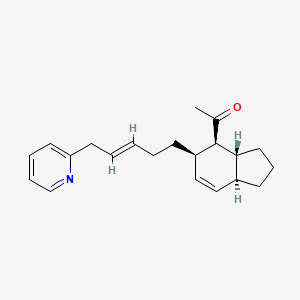

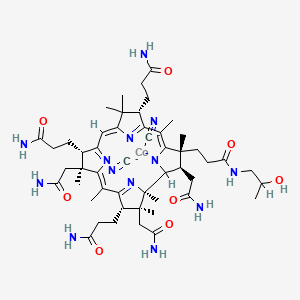

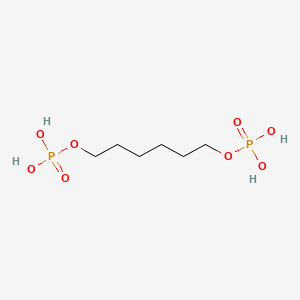
![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)
![[5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1231184.png)
![(5E)-3-(2-fluorobenzyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}imidazolidine-2,4-dione](/img/structure/B1231185.png)
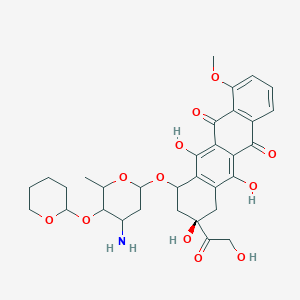
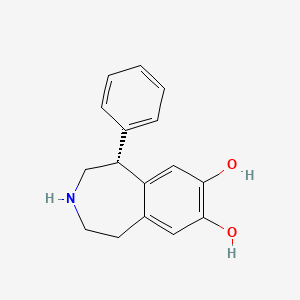
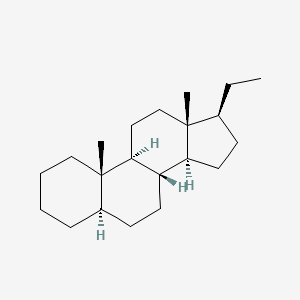

![(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid](/img/structure/B1231193.png)